2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
“2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound . It belongs to the class of quinoline derivatives . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile”, involves various synthetic routes due to its wide range of biological and pharmacological activities . The main methods for the synthesis of 2-(alkylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles are condensation of 1-morpholinocyclohexene with 2-cyano-2-[(hetaryl)-methylidene]thioacetamides (followed by alkylation with alkyl halides), condensation of 2-cyanothioacetamide with 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione .Molecular Structure Analysis
The molecular structure of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” can be analyzed using various techniques such as X-ray structural analysis . The structure of similar compounds has been studied in detail .Chemical Reactions Analysis
The reactivity of quinoline derivatives towards various reagents has been studied . For example, compound 3 reacts with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” can be determined using various techniques . For example, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Antileishmanial Activity
The compound 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential antileishmanial activity. This application involves researching the compound’s effectiveness in treating leishmaniasis, a disease caused by protozoan parasites transmitted by sandfly bites .
Cytotoxicity Studies
Research has also been conducted on the cytotoxicity of this compound, which is crucial for understanding its safety profile and potential as a therapeutic agent .
Osteoarthritis Treatment
Quinoline derivatives have been synthesized and evaluated for treating osteoarthritis. They are considered as amino-acetamide inhibitors of aggrecanase-2, an enzyme involved in the degradation of cartilage .
Density Functional Theory (DFT) Calculations
The compound has been subject to DFT calculations to understand its electronic structure and properties, which are essential for predicting its reactivity and interaction with biological targets .
Chemical Synthesis
There is interest in the synthesis of this compound due to its potential applications in various fields of research. The methods and intermediates used in its synthesis are studied to improve efficiency and yield .
Analytical Standards
It serves as an analytical standard or reference material in chemical analysis, ensuring accuracy and consistency in research findings .
NMR, HPLC, LC-MS, UPLC Analysis
The compound is used in nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) analyses. These techniques are employed to study the compound’s structure and purity .
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Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include the development of new synthetic routes, the discovery of new biological activities, and the design of new drugs based on the quinoline scaffold .
properties
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHAVDMNLYZWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
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